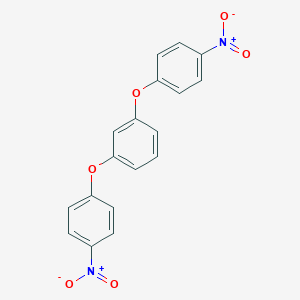

Benzene, 1,3-bis(4-nitrophenoxy)-

Description

Significance of Aromatic Ethers with Electron-Withdrawing Moieties in Chemical Science

Aromatic ethers that contain electron-withdrawing groups, such as the nitro groups in Benzene (B151609), 1,3-bis(4-nitrophenoxy)-, are a significant class of compounds in organic chemistry. The presence of these moieties dramatically influences the reactivity of the aromatic rings.

Specifically, the strong electron-withdrawing nature of the nitro group deactivates the aromatic rings towards electrophilic aromatic substitution. doubtnut.comlibretexts.org Conversely, this electronic deficiency activates the rings for nucleophilic aromatic substitution (SₙAr). mdpi.com In SₙAr reactions, a nucleophile can replace a leaving group on the aromatic ring, a process that is greatly facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).

The synthesis of such diaryl ethers is often achieved through methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org For a molecule like Benzene, 1,3-bis(4-nitrophenoxy)-, a potential synthetic route would involve the reaction of 1,3-dihalobenzene with 4-nitrophenol in the presence of a copper catalyst and a base.

Research Trajectories and Academic Relevance of Benzene, 1,3-bis(4-nitrophenoxy)-

While specific research dedicated solely to Benzene, 1,3-bis(4-nitrophenoxy)- is limited, its structural motifs suggest several potential areas of academic and industrial relevance. The presence of nitro groups makes it a potential precursor for the synthesis of corresponding diamino compounds through reduction. These resulting aromatic diamines can serve as monomers for the production of high-performance polymers, such as polyamides and polyimides, which are known for their thermal stability and mechanical strength.

Furthermore, nitroaromatic compounds are being explored for their applications in medicinal chemistry and materials science. For instance, the bioreductive activation of nitroaromatic compounds under hypoxic conditions is a strategy being investigated for the development of targeted cancer therapies. mdpi.com The electronic properties of nitrophenoxy-substituted benzenes also make them interesting candidates for nonlinear optical materials.

The academic relevance of Benzene, 1,3-bis(4-nitrophenoxy)- lies in its utility as a model compound for studying the effects of multiple electron-withdrawing groups on the reactivity and properties of diaryl ethers. Research on this and similar molecules contributes to a deeper understanding of reaction mechanisms, electronic effects in aromatic systems, and the rational design of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQPNVUCTKRSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884576 | |

| Record name | Benzene, 1,3-bis(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-94-0 | |

| Record name | 1,3-Bis(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(4-NITROPHENOXY)-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation of Benzene, 1,3 Bis 4 Nitrophenoxy

Nucleophilic Aromatic Substitution (NAS) as a Primary Synthetic Route for Benzene (B151609), 1,3-bis(4-nitrophenoxy)-

The formation of Benzene, 1,3-bis(4-nitrophenoxy)- is most commonly achieved through a nucleophilic aromatic substitution (NAS) reaction. This class of reactions is fundamental for the creation of aryl-aryl ether bonds, which are prevalent in a wide array of natural products, pharmaceuticals, and polymers. nih.gov

Detailed Mechanistic Considerations of NAS in Aryl Ether Formation

Nucleophilic aromatic substitution proceeds through a distinct two-step mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the synthesis of Benzene, 1,3-bis(4-nitrophenoxy)-, the nitro groups on the phenoxy moiety play a crucial activating role.

The reaction initiates with the attack of a nucleophile, in this case, the oxygen of a phenoxide, on the carbon atom of the benzene ring that bears a leaving group. libretexts.orgyoutube.com This initial, and typically slow, step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org

The stability of this Meisenheimer complex is paramount to the success of the reaction. Electron-withdrawing substituents, such as the nitro groups in the para position of the nitrophenoxy reactant, are essential as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step. libretexts.org The negative charge can be effectively spread onto the oxygen atoms of the nitro group. libretexts.org

It is important to distinguish this addition-elimination mechanism from other types of nucleophilic substitution. Unlike Sɴ1 and Sɴ2 reactions which are common for alkyl halides, aryl halides are generally unreactive under those conditions due to the high energy of a potential aryl cation (for Sɴ1) and the steric hindrance preventing backside attack (for Sɴ2). libretexts.org Another pathway, the elimination-addition mechanism involving a benzyne (B1209423) intermediate, occurs under different conditions, typically with a very strong base and without the requirement of activating groups. scranton.edu

Substrate Scope and Reactant Selection for Optimized Synthesis

The successful synthesis of Benzene, 1,3-bis(4-nitrophenoxy)- via nucleophilic aromatic substitution is highly dependent on the judicious selection of reactants. The key components are a di-substituted benzene derivative to form the central ring and a nitrophenol derivative to provide the outer phenoxy groups.

The Central Ring Precursor: A common starting material for the central benzene ring is 1,3-dihalobenzene, with 1,3-dichlorobenzene (B1664543) or 1,3-dibromobenzene (B47543) being typical choices. The halogen atoms serve as the leaving groups during the NAS reaction.

The Nucleophile Precursor: The nucleophile is generated from 4-nitrophenol. In the presence of a base, the acidic proton of the hydroxyl group is removed to form the 4-nitrophenoxide ion. This anion is a potent nucleophile, and the nitro group in the para position is critical for activating the aromatic ring towards nucleophilic attack in the subsequent step.

The presence of electron-withdrawing groups on the aryl halide can further enhance reactivity. However, for the synthesis of Benzene, 1,3-bis(4-nitrophenoxy)-, the activation is primarily provided by the nitro groups on the incoming nucleophile's precursor. The reactivity of aryl halides in NAS reactions generally follows the trend: F > Cl > Br > I, which is the reverse of the trend seen in Sɴ2 reactions. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Influence of Catalysts and Solvent Systems on Reaction Efficiency and Yield

While traditional NAS reactions for activated systems can sometimes proceed without a catalyst, the use of catalysts, particularly copper-based systems, is a hallmark of the Ullmann condensation, a related and often more efficient method for diaryl ether synthesis. nih.gov The use of nano-sized metal catalysts has gained significant attention due to their high surface-to-volume ratio, which can lead to rapid C-O bond formation under milder conditions. nih.gov

Catalysts:

Copper Catalysts: Copper(I) and copper(II) salts are widely used. For instance, CuI, often in the presence of a ligand like N,N-dimethylglycine, can effectively catalyze the coupling of aryl halides with phenols. organic-chemistry.org Copper(II) acetate (B1210297) has also been shown to be an effective promoter for the arylation of phenols with arylboronic acids, a related cross-coupling reaction. organic-chemistry.org The proposed mechanism for copper-catalyzed reactions often involves the formation of an arylcopper phenoxide intermediate. organic-chemistry.org

Palladium Catalysts: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These systems typically employ a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. organic-chemistry.org

Solvent Systems: The choice of solvent is critical for NAS reactions. Aprotic polar solvents are generally preferred as they can effectively solvate the metal cation of the base without deactivating the nucleophile through hydrogen bonding. Common solvents include:

Dimethyl sulfoxide (B87167) (DMSO)

Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP)

These solvents facilitate the dissolution of the reactants and the base, promoting a homogenous reaction environment. The reaction temperature is also a crucial parameter, with many diaryl ether syntheses requiring elevated temperatures to proceed at a reasonable rate. nih.gov

Optimization Strategies for Enhanced Conversion and Purity of Benzene, 1,3-bis(4-nitrophenoxy)-

To maximize the conversion and purity of the desired product, several aspects of the reaction can be optimized.

Reactant Stoichiometry and Base Selection:

The molar ratio of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of the 4-nitrophenoxide can help ensure that both leaving groups on the central benzene ring are substituted.

The choice and amount of base are critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the 4-nitrophenol. The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions.

Catalyst and Ligand Optimization:

Screening different copper or palladium catalysts and ligands can significantly impact the reaction yield and rate. For instance, the use of nano-sized catalysts can offer improved performance. nih.gov

In some cases, ligand-free conditions can be developed, simplifying the reaction setup and purification. nih.gov

Reaction Conditions:

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts through decomposition or side reactions.

Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can be crucial, especially when using catalysts that are sensitive to oxidation. nih.gov However, in some copper-catalyzed systems, the presence of oxygen has been observed to enhance the yield. organic-chemistry.org

Purification: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the catalyst, and any byproducts. Common purification techniques include recrystallization, column chromatography, and washing with appropriate solvents.

Alternative Synthetic Approaches for Analogues and Derivatives of Benzene, 1,3-bis(4-nitrophenoxy)-

While nucleophilic aromatic substitution is a primary method, other synthetic strategies can be employed, particularly for creating analogues and derivatives.

Strategies Utilizing Resorcinol (B1680541) Derivatives in Aryl Ether Synthesis

An alternative approach to constructing the central part of the molecule involves starting with resorcinol (1,3-dihydroxybenzene) or its derivatives. britannica.com In this strategy, the hydroxyl groups of resorcinol act as the nucleophiles.

The reaction would involve the coupling of resorcinol with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. The nitro groups on the aryl halide activate the ring towards nucleophilic attack by the hydroxyl groups of resorcinol.

This method also typically requires a base to deprotonate the resorcinol, forming a more potent nucleophile. The reaction is often carried out in a polar aprotic solvent and may be facilitated by a copper or palladium catalyst, similar to the previously described Ullmann and Buchwald-Hartwig type couplings. organic-chemistry.org

A key advantage of this approach is the ready availability of resorcinol and its derivatives. britannica.com Furthermore, this strategy allows for the synthesis of a variety of analogues by simply changing the substituted aryl halide used in the coupling reaction. For instance, using different nitro-substituted aryl halides could lead to derivatives with varying electronic properties.

The synthesis of resorcinol itself can be achieved through several industrial processes, including the sulfonation of benzene followed by fusion with caustic soda. britannica.com This well-established chemistry ensures a reliable supply of the starting material for this alternative synthetic route.

Introduction of Heteroatoms and Diverse Functional Groups onto the Benzene, 1,3-bis(4-nitrophenoxy)- Scaffold

The introduction of heteroatoms and diverse functional groups onto the Benzene, 1,3-bis(4-nitrophenoxy)- scaffold can be a strategic approach to modify its physicochemical properties for various applications. While direct functionalization of the final compound can be challenging, modifications can be introduced at different stages of the synthesis, either on the starting materials or through post-synthetic modifications.

One primary method for introducing heteroatoms is to start with a functionalized resorcinol or p-nitrophenol derivative. For instance, using a substituted resorcinol bearing a halogen, an amino group, or a protected hydroxyl group would result in a final product with these functionalities integrated into the central benzene ring.

Post-synthetically, the two nitro groups on the terminal phenyl rings are the most reactive sites for chemical modification. These groups can be reduced to amino groups, which then serve as versatile handles for a wide range of further functionalization reactions.

The reduction of the nitro groups to amines is a common transformation that can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting diamino-diaryl ether can then be subjected to a variety of reactions to introduce new functional groups.

Table 2: Potential Functionalization Reactions of the Diamino Derivative of Benzene, 1,3-bis(4-nitrophenoxy)-

| Starting Material | Reaction | Reagents | Resulting Functional Group |

| 1,3-Bis(4-aminophenoxy)benzene (B160649) | Diazotization followed by Sandmeyer reaction | NaNO2, HCl; CuX (X = Cl, Br, CN) | Halogen, Cyano |

| 1,3-Bis(4-aminophenoxy)benzene | Acylation | Acyl chloride, Pyridine | Amide |

| 1,3-Bis(4-aminophenoxy)benzene | Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| 1,3-Bis(4-aminophenoxy)benzene | Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

Furthermore, the introduction of heteroatoms directly into the aromatic rings can be explored. For instance, electrophilic aromatic substitution reactions on the central resorcinol ring before condensation could introduce halogens or other groups. However, the directing effects of the existing substituents would need to be carefully considered.

Advanced Synthetic Techniques Applied to Benzene, 1,3-bis(4-nitrophenoxy)-

To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, advanced techniques like phase transfer catalysis and ultrasound irradiation have been successfully employed in the synthesis of diaryl ethers. These methods can be readily applied to the synthesis of Benzene, 1,3-bis(4-nitrophenoxy)- to improve efficiency and yield.

Phase Transfer Catalysis in the Synthesis of Aryl Ethers

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgbiomedres.usyoutube.com In the context of diaryl ether synthesis, the phenoxide is often in the aqueous phase (as a salt), while the aryl halide is in the organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the aryl halide. crdeepjournal.orgmdpi.com

The mechanism involves the formation of a lipophilic ion pair between the catalyst cation and the phenoxide anion, which can then readily cross the phase boundary into the organic solvent. mdpi.com This process accelerates the reaction rate and often allows for milder reaction conditions. biomedres.us

Table 3: Application of Phase Transfer Catalysis in Diaryl Ether Synthesis

| Reaction Type | Role of PTC | Common Catalysts | Advantages |

| Williamson Ether Synthesis (Aryl variant) | Transfers phenoxide anion to the organic phase | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Milder conditions, Increased reaction rates, Higher yields |

For the synthesis of Benzene, 1,3-bis(4-nitrophenoxy)-, a solid-liquid PTC system could be employed, where solid potassium carbonate acts as the base and a quaternary ammonium salt facilitates the reaction between resorcinol and 1-chloro-4-nitrobenzene in a non-polar solvent. crdeepjournal.org This approach can lead to improved yields and easier product isolation.

Application of Ultrasound Irradiation in Chemical Synthesis for Improved Efficiency

Ultrasound irradiation has emerged as a valuable tool in organic synthesis for accelerating reactions and improving yields. yjcorp.co.krrsc.org In the context of diaryl ether synthesis, particularly the Ullmann condensation, sonication can significantly enhance the reaction rate, often allowing for lower reaction temperatures and shorter reaction times. yjcorp.co.krrsc.org

The primary role of ultrasound is believed to be the mechanical disruption of solid particles, such as the potassium carbonate base and the copper catalyst, leading to an increased surface area and enhanced reactivity. yjcorp.co.krrsc.org This is particularly beneficial in solvent-free or high-concentration reactions.

A study on the ultrasound-assisted synthesis of diaryl ethers reported excellent yields (typically 70-90%) at a lower temperature of 140 °C compared to traditional Ullmann reactions. yjcorp.co.krrsc.org Another report highlighted a catalyst-free, ultrasound-assisted SNAr reaction of phenols with activated fluoroarenes at a very low temperature of 58 °C, achieving good to excellent yields. nih.gov

Table 4: Effect of Ultrasound on Diaryl Ether Synthesis

| Synthetic Method | Effect of Ultrasound | Reported Conditions | Reported Yields |

| Ullmann Condensation | Increased reaction rate, Lower temperature | 140 °C, solvent-free | 70-90% yjcorp.co.krrsc.org |

| SNAr Reaction | Catalyst-free reaction, Very low temperature | 58 °C | Good to Excellent nih.gov |

The application of ultrasound in the synthesis of Benzene, 1,3-bis(4-nitrophenoxy)- could, therefore, offer a more energy-efficient and faster route to the desired product, potentially with higher purity and yield compared to conventional heating methods.

Chemical Reactivity and Derivatization Strategies of Benzene, 1,3 Bis 4 Nitrophenoxy

Electronic and Steric Influences on the Reactivity of Benzene (B151609), 1,3-bis(4-nitrophenoxy)-

The reactivity of the aromatic rings in Benzene, 1,3-bis(4-nitrophenoxy)- is not uniform. The central benzene ring and the two outer nitrophenoxy rings exhibit different susceptibilities to chemical attack due to the electronic effects of the substituents.

Role of Nitro Groups in Ring Deactivation and Positional Selectivity

The nitro group (-NO2) is a powerful electron-withdrawing group. doubtnut.comassets-servd.host It deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution reactions. doubtnut.comassets-servd.host This deactivation stems from both the inductive effect (the electronegativity of the nitrogen and oxygen atoms pulling electron density from the ring) and the resonance effect (delocalization of the ring's π-electrons into the nitro group). youtube.comyoutube.com

Specifically, in the context of Benzene, 1,3-bis(4-nitrophenoxy)-, the two nitro groups strongly deactivate their respective phenoxy rings. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. youtube.com Consequently, any electrophilic attack on these rings is significantly hindered. The central benzene ring, being flanked by two electron-withdrawing phenoxy groups, also experiences a degree of deactivation, though generally less severe than the nitrophenoxy rings.

In terms of positional selectivity, the deactivating nature of the nitro group directs incoming electrophiles to the meta position. assets-servd.hostlibretexts.org This is because the resonance structures of the Wheland intermediate (the carbocation formed during electrophilic attack) show that the positive charge is destabilized when the attack occurs at the ortho or para positions due to the proximity of the positively charged nitrogen of the nitro group. youtube.com The meta position, therefore, becomes the least deactivated and the preferred site for electrophilic substitution.

Impact of Bulky Substituents on Reactive Site Accessibility and Reaction Kinetics

The steric bulk of the 1,3-bis(4-nitrophenoxy)- moiety can influence the accessibility of reactive sites and, consequently, the kinetics of a reaction. The large size of this substituent can hinder the approach of reagents to the central benzene ring. For instance, in reactions involving the central ring, the bulky phenoxy groups can sterically shield the ortho positions (positions 2, 4, and 6), making substitution at these sites more difficult compared to the para position (position 5).

Reduction Chemistry of Nitro Groups within the Benzene, 1,3-bis(4-nitrophenoxy)- Framework

The nitro groups are prime sites for chemical modification, and their reduction opens up a vast array of synthetic possibilities.

Transformation to Amino Functionalities for Further Chemical Transformations

The reduction of nitro groups to primary amines is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comyoutube.com This conversion is significant because it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group (-NH2). masterorganicchemistry.com This change in electronic properties dramatically alters the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.

Several methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com Common approaches include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comyoutube.com It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: Reagents like tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl, or zinc (Zn) in HCl are classic and effective systems for nitro group reduction. masterorganicchemistry.comyoutube.comscispace.com These reactions proceed through a series of intermediates and are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. youtube.com

The resulting diamino derivative of Benzene, 1,3-bis(4-nitrophenoxy)- can serve as a versatile building block for the synthesis of more complex molecules, including polymers, dyes, and materials with specific electronic or optical properties.

Pathways to Azo Compounds and Other Reduced Species from Nitrophenyl Derivatives

The reduction of nitro compounds can also lead to other nitrogen-containing functional groups besides amines, depending on the reaction conditions. For instance, partial reduction can yield nitroso or hydroxylamino intermediates.

Under specific conditions, the reduction of nitroarenes can lead to the formation of azo compounds, which contain an -N=N- double bond. The formation of azobenzenes can occur when using reagents like lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro groups. masterorganicchemistry.com The reaction mechanism often involves the condensation of an intermediate nitroso compound with a hydroxylamine (B1172632) or an amine.

The ability to selectively reduce the nitro groups to different functionalities provides a powerful tool for the synthesis of a diverse range of derivatives from the Benzene, 1,3-bis(4-nitrophenoxy)- framework.

Derivatization for Functional Enhancement and Structural Diversification of Benzene, 1,3-bis(4-nitrophenoxy)-

The derivatization of Benzene, 1,3-bis(4-nitrophenoxy)- is primarily centered around the chemical manipulation of the nitro groups. As discussed, their reduction to amino groups is a key step that unlocks a wide range of subsequent functionalization reactions.

The resulting aromatic diamine can be used in various ways:

Polymer Synthesis: The diamino derivative can serve as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers often exhibit excellent thermal stability and mechanical properties.

Synthesis of Novel Ligands: The amino groups can be further modified to create ligands for metal coordination. These ligands can be used to construct coordination polymers or discrete metal complexes with interesting catalytic, magnetic, or photophysical properties.

Development of Functional Dyes: The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes, which are a large and important class of colored compounds with applications in various industries.

Below is a table summarizing the key reactive sites and potential derivatization strategies for Benzene, 1,3-bis(4-nitrophenoxy)-:

| Reactive Site | Potential Transformation | Reagents/Conditions | Resulting Functionality | Potential Applications |

| Nitro Groups | Reduction | H₂, Pd/C or Sn/HCl | Amino Groups (-NH₂) | Polymer synthesis, ligand development, dye synthesis |

| Nitro Groups | Partial Reduction/Condensation | LiAlH₄ | Azo Compounds (-N=N-) | Functional materials, molecular switches |

| Nitrophenoxy Rings | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substitution of Nitro Group | Modification of electronic properties |

| Central Benzene Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, FeBr₃) | Substituted Benzene Core | Structural diversification |

It is important to note that the specific conditions for these transformations would need to be carefully optimized to achieve the desired selectivity and yield, especially given the polyfunctional nature of the starting material.

Strategies for Amine-Substituted Derivatives in Polymer Synthesis

The dinitro compound, Benzene, 1,3-bis(4-nitrophenoxy)-, serves as a key precursor for the synthesis of diamine monomers, which are essential building blocks in the preparation of advanced polymers such as polyimides and polyamides. The conversion of the nitro groups to primary amines is a critical step that imparts the necessary functionality for polymerization reactions. A common and effective method for this transformation is the reduction of the nitro groups.

The reduction can be achieved using various reducing agents. A standard laboratory procedure involves the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere provides a cleaner and more efficient route to the corresponding diamine, 1,3-bis(4-aminophenoxy)benzene (B160649).

Once the diamine monomer is synthesized, it can be utilized in polymer synthesis through several strategies. One prominent method is solid-phase synthesis, which offers advantages in terms of purification and automation. In a typical solid-phase approach, an amino-functionalized starting material can be immobilized on a solid support. Subsequent reactions, such as N-alkylation or N-arylation, can be performed. For instance, methodologies like the Buchwald-Hartwig amination or reductive amination have been successfully employed for creating a diverse range of N-substituted anthranilate derivatives on a solid support, which are valuable intermediates for various heterocyclic and polymeric structures. nih.gov

The general synthetic pathway to high-performance polymers often involves the reaction of the synthesized diamine with a dianhydride or a diacyl chloride. For example, the polycondensation of 1,3-bis(4-aminophenoxy)benzene with an aromatic dianhydride, such as pyromellitic dianhydride, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), initially forms a poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to yield the final polyimide. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Table 1: Polymerization Strategies for Amine-Substituted Derivatives

| Polymerization Technique | Monomers | Resulting Polymer | Key Features |

| High-Temperature Polycondensation | Diamine (e.g., 1,3-bis(4-aminophenoxy)benzene) + Dianhydride | Polyimide | Excellent thermal and chemical resistance |

| Interfacial Polymerization | Diamine + Diacyl Chloride | Polyamide | Rapid reaction at the interface of two immiscible solvents |

| Solid-Phase Synthesis | Immobilized Amino Acid + Acylating Agent | Polypeptide/Polyamide | Simplified purification, suitable for library synthesis |

Heterocyclization Reactions Utilizing Related Intermediates and Functionalized Scaffolds

The dinitroaromatic core of Benzene, 1,3-bis(4-nitrophenoxy)- and its derivatives can be utilized to construct a variety of heterocyclic systems. The electron-withdrawing nature of the nitro groups activates the aromatic rings towards nucleophilic attack, facilitating cyclization reactions.

A versatile strategy involves the transformation of the nitro groups into other functionalities that can then participate in heterocycle formation. For instance, the reduction of the dinitro compound to the corresponding diamine opens up pathways to numerous nitrogen-containing heterocycles. The resulting 1,3-bis(4-aminophenoxy)benzene can react with various electrophilic reagents to form heterocycles.

Research on related nitrophenyl compounds provides insight into potential heterocyclization pathways. For example, studies on 2-amino-1-(4-nitrophenyl)ethanol (B107438) have demonstrated its utility in synthesizing oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones through reactions with reagents such as carbonyldiimidazole and oxalyl chloride. researchgate.net Similarly, chalcone (B49325) derivatives, such as 1,3-bis(4-nitrophenyl)prop-2-en-1-one, have been used as synthons for preparing isoxazoles, pyrazolines, and pyrimidines through cyclization with hydroxylamine, hydrazine, urea (B33335), or thiourea. researchgate.net These examples highlight the potential for derivatives of Benzene, 1,3-bis(4-nitrophenoxy)- to undergo similar transformations.

For instance, after reduction to the diamine, reaction with a β-diketone could lead to the formation of benzodiazepine (B76468) derivatives. Alternatively, reaction with α-haloketones could yield quinoxaline (B1680401) structures. The specific heterocyclic system formed is dependent on the nature of the cyclizing agent employed.

Table 2: Examples of Heterocyclization Reactions with Related Intermediates

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Hydroxylamine hydrochloride | 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole | researchgate.net |

| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Urea | 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrimidin-2-one derivative | researchgate.net |

| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Thiourea | 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrimidine-2-thiol derivative | researchgate.net |

| 2-amino-1-(4-nitrophenyl)ethanol derivative | Carbonyldiimidazole | 1,3-oxazolidin-2-one derivative | researchgate.net |

| 2-amino-1-(4-nitrophenyl)ethanol derivative | Oxalyl chloride | Morpholin-2,3-dione derivative | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of Benzene, 1,3 Bis 4 Nitrophenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the chemical environments of protons and carbon atoms within a molecule, offering detailed insights into its structural framework.

The ¹H NMR spectrum of "Benzene, 1,3-bis(4-nitrophenoxy)-" reveals distinct signals corresponding to the different types of protons present in its aromatic rings. The protons on the central benzene (B151609) ring and the two outer p-nitrophenoxy groups exhibit unique chemical shifts due to their varied electronic surroundings.

A representative ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would display multiplets for the aromatic protons. The protons on the p-nitrophenoxy groups are expected to appear as two distinct doublets, a result of their ortho and meta positions relative to the nitro group and the ether linkage. The protons on the central resorcinol (B1680541) ring will also produce a characteristic pattern of signals.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Specific ppm values | e.g., d, t, m | Number of protons | Specific proton environment |

No specific ¹H NMR data for Benzene, 1,3-bis(4-nitrophenoxy)- was found in the search results. The table represents a general format for such data.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in "Benzene, 1,3-bis(4-nitrophenoxy)-" gives rise to a distinct signal, allowing for a thorough analysis of the molecule's carbon framework.

The ¹³C NMR spectrum will show signals for the carbon atoms in the central benzene ring and the p-nitrophenoxy moieties. The carbons directly bonded to the electron-withdrawing nitro groups and the electronegative oxygen atoms of the ether linkages will be shifted downfield to higher ppm values. Carbons in different positions on the aromatic rings will also have characteristic chemical shifts. rsc.org

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Specific ppm values | Specific carbon environment |

While a search result provided ¹³C NMR data for a related compound, specific data for Benzene, 1,3-bis(4-nitrophenoxy)- was not available. rsc.org The table represents a general format for such data.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A key structural feature of "Benzene, 1,3-bis(4-nitrophenoxy)-" is the presence of two ether linkages. These C-O-C bonds exhibit characteristic stretching vibrations in the IR spectrum. The asymmetric stretching vibration typically appears in the region of 1250-1000 cm⁻¹, providing clear evidence for the presence of the diaryl ether functionality. rsc.org

The two nitro (NO₂) groups are another prominent functional group in the molecule. These groups give rise to strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration of the N-O bond is particularly intense and typically appears in the range of 1550-1475 cm⁻¹. rsc.org The presence of a strong band in this region is a definitive indicator of the nitro groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1250-1000 | Asymmetric C-O-C Stretch | Ether |

| ~1550-1475 | Asymmetric NO₂ Stretch | Nitro Group |

This table is based on general IR spectroscopy principles and data from a related compound. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The molecular formula for "Benzene, 1,3-bis(4-nitrophenoxy)-" is C₁₈H₁₂N₂O₆. uni.lusigmaaldrich.comepa.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule is expected to fragment at the ether linkages, leading to the formation of characteristic fragment ions. The loss of the nitro groups (NO₂) is also a common fragmentation pathway for nitroaromatic compounds. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. ijprajournal.commdpi.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. rsc.org The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are unique to a molecule's structure, particularly its chromophores and the extent of conjugation. msu.edu

For "Benzene, 1,3-bis(4-nitrophenoxy)-", the presence of nitrobenzene (B124822) and phenoxy ether moieties constitutes a significant chromophoric system. One would anticipate electronic transitions such as π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic rings. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the oxygen atoms of the ether linkages and the nitro groups. ijprajournal.com

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For "Benzene, 1,3-bis(4-nitrophenoxy)-", a single-crystal X-ray analysis would reveal critical structural parameters. However, based on a thorough review of publicly accessible crystallographic databases and scientific literature, a solved crystal structure for this specific compound has not been reported. Therefore, a detailed discussion based on experimental crystallographic data is not possible. The following subsections outline the type of analysis that would be performed if such data were available.

Table 1: Hypothetical Dihedral Angle Data for Benzene, 1,3-bis(4-nitrophenoxy)-

| Dihedral Angle | Description | Expected Value (°) |

| C(Ar-central)-O-C(Ar-nitro)-C(Ar-nitro) | Rotation around the ether bond | Data not available |

| O-C(Ar-central)-C(Ar-central)-O | Orientation of the two ether linkages | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

In the solid state, the packing of "Benzene, 1,3-bis(4-nitrophenoxy)-" molecules would be governed by various non-covalent intermolecular interactions. The electron-deficient nitro-substituted aromatic rings and the electron-rich central phenoxy ring create potential for π-π stacking interactions. These interactions involve the overlap of π-orbitals between adjacent aromatic rings and are crucial in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Modeling of Benzene, 1,3 Bis 4 Nitrophenoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. By solving the Schrödinger equation for a given system, researchers can obtain a wealth of information about its geometry and electronic makeup.

Table 1: Theoretical and Experimental Structural Data of a Related Compound

| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| Dihedral Angle 1 (°) | 32.7 | - |

| Dihedral Angle 2 (°) | 34.7 | - |

| RMSD (Å) | - | 0.106 |

Data for bis(4-nitrophenyl) 1,3-phenylenedimethylene dicarbonate (B1257347) and 1,3-Bis(4-methylphenyl)triazine. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. mdpi.comajchem-a.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. globalresearchonline.net For molecules containing nitro groups, the LUMO is often localized on these electron-withdrawing moieties. researchgate.net DFT calculations are employed to determine the energies of the HOMO and LUMO, and thus the energy gap. For example, in a study of a similar compound, 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netiucr.orgdiazino[4,5-d]pyrimidine-2,7-dione, the HOMO-LUMO gap was calculated to be 4.0 eV. mdpi.com This value provides insight into the molecule's electronic behavior and potential for applications in areas like optoelectronics. mdpi.com

Table 2: Frontier Molecular Orbital Energies of a Related Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.41 |

| LUMO | -3.38 |

| HOMO-LUMO Gap | 4.03 |

Data for 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netiucr.orgdiazino[4,5-d]pyrimidine-2,7-dione. mdpi.com

The absorption of light by a molecule can lead to the promotion of an electron from a lower energy orbital to a higher one, a process known as electronic excitation. arxiv.org In molecules with distinct electron-donating and electron-accepting groups, this excitation can result in a significant shift of electron density from one part of the molecule to another, a phenomenon called intramolecular charge transfer (ICT). github.ionih.gov The presence of nitrophenyl groups, which are strong electron acceptors, makes Benzene (B151609), 1,3-bis(4-nitrophenoxy)- a candidate for exhibiting ICT properties. researchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate excitation energies and to characterize the nature of these electronic transitions. researchgate.net The study of ICT is crucial for understanding the photophysical properties of molecules and their potential use in applications such as nonlinear optics and molecular sensors. unar.ac.id

Reactivity Descriptors and Electrostatic Potential Mapping

To predict how a molecule will interact with other chemical species, computational chemists utilize reactivity descriptors and visualize the molecule's electrostatic potential.

Fukui functions are powerful tools in conceptual DFT for identifying the most reactive sites within a molecule. researchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.com The nucleophilic Fukui function (f+) highlights regions that are susceptible to attack by nucleophiles (electron-rich species), while the electrophilic Fukui function (f-) points to sites prone to attack by electrophiles (electron-deficient species). researchgate.netresearchgate.net By calculating these functions, researchers can pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions. researchgate.net For instance, in related nitroaromatic compounds, the nitro group often acts as a primary electrophilic site. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. ajchem-a.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. ajchem-a.comresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and attractive to nucleophiles. researchgate.net In molecules containing nitro groups, the oxygen atoms of the nitro group typically exhibit a strong negative electrostatic potential, making them likely sites for electrophilic attack. unar.ac.idimist.ma

Supramolecular Interactions and Crystal Packing Simulations

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. For "Benzene, 1,3-bis(4-nitrophenoxy)-", with its multiple aromatic rings and polar nitro groups, these interactions are critical in determining the crystal packing. Computational simulations are instrumental in predicting and analyzing these supramolecular assemblies.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. For aromatic compounds containing nitro groups, Hirshfeld analysis often reveals the dominance of O···H, C···H, and H···H contacts in the crystal packing. nih.govnih.gov In a related study on substituted phenols, the introduction of a nitro group significantly influenced the packing, with O···H interactions becoming dominant. nih.gov For 5-nitro-2-oxindole, O···H interactions accounted for a major part of the crystal structure. rsc.org

Non-covalent interaction (NCI) plots provide a qualitative visualization of the non-covalent interactions in a molecule. researchgate.netresearchgate.net These plots are derived from the electron density and its derivatives, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For nitro-substituted benzene derivatives, NCI plots would likely reveal significant van der Waals interactions within the aromatic rings and attractive interactions involving the nitro groups. researchgate.netscholarsportal.info

A representative breakdown of intermolecular contacts for a nitro-substituted aromatic compound, as determined by Hirshfeld surface analysis, is presented in the table below.

| Contact Type | Contribution (%) |

|---|---|

| O···H/H···O | 44.9 |

| C···H/H···C | 15.2 |

| H···H | 11.7 |

| Br···H/H···Br | 20.9 |

| Other | 7.3 |

The nitro group is strongly electron-withdrawing, creating a significant dipole moment and enhancing electrostatic interactions. mdpi.com The large aromatic surfaces contribute to substantial dispersion forces. Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) are employed to accurately compute these energy components. researchgate.netscholarsportal.info A new single-parameter interaction energy model, CE-1p, has also been developed for calculating intermolecular interactions in molecular crystals. nih.gov

The following table provides an illustrative example of the calculated interaction energies and their components for a dimer of a related nitro-aromatic compound.

| Interaction Energy Component | Energy (kcal/mol) |

|---|---|

| Electrostatic | -5.8 |

| Dispersion | -4.5 |

| Repulsion | 7.2 |

| Total Interaction Energy | -3.1 |

Kinetic and Mechanistic Pathway Simulations for Reactions Involving Benzene, 1,3-bis(4-nitrophenoxy)- Analogues

Computational chemistry is also invaluable for studying the reaction mechanisms of molecules. For analogues of "Benzene, 1,3-bis(4-nitrophenoxy)-", theoretical simulations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. For instance, in electrophilic aromatic substitution reactions, a two-step mechanism is generally proposed, involving the formation of a positively charged intermediate. msu.edu

Recent studies have employed computational methods to investigate the synthesis of various heterocyclic compounds from substituted precursors. For example, the lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene to form tetrasubstituted dihydrothiophenes has been studied, with a proposed mechanism involving several intermediates. mdpi.com Similarly, the synthesis of morpholine-benzimidazole-oxadiazole derivatives has been rationalized through computational insights, highlighting the role of substituents in the reaction outcomes. acs.orgacs.org These studies underscore the power of computational chemistry in elucidating complex reaction mechanisms and guiding the synthesis of novel compounds.

Applications of Benzene, 1,3 Bis 4 Nitrophenoxy in Advanced Materials Science and Chemical Synthesis

Polymer Chemistry and Engineering Applications

The true value of Benzene (B151609), 1,3-bis(4-nitrophenoxy)- in polymer science is realized after its conversion to the corresponding diamine, 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER or MBAB). The reduction of the two nitro groups to amine groups transforms the molecule into a versatile monomer. The meta-linkage and flexible ether bonds of this diamine introduce unique structural characteristics into polymer backbones, enhancing properties like processability, solubility, and thermal stability.

Precursor for High-Performance Polyimides and Polyetherimides

Benzene, 1,3-bis(4-nitrophenoxy)- is the direct precursor to the aromatic ether diamine 1,3-bis(4-aminophenoxy)benzene (TPER), a key monomer in the synthesis of high-performance polyimides. The synthesis involves the catalytic reduction of the dinitro compound to the diamine. This diamine (TPER) is then reacted with various aromatic dianhydrides through a two-step polycondensation method to produce polyimides.

The incorporation of the flexible TPER monomer into the polyimide backbone is instrumental in controlling the polymer's final properties. For instance, research has shown that TPER can be co-polymerized with other diamines like 4,4'-oxydianiline (B41483) (ODA) and dianhydrides such as pyromellitic dianhydride (PMDA) to tailor the molecular weight and thermal characteristics of the resulting polyimide. researchgate.net The presence of the ether linkages from TPER enhances the flexibility of the polymer chains, which can lower the final imidization temperature during processing. researchgate.net These polyimides exhibit excellent thermal stability, a critical requirement for materials used in aerospace, electronics, and other demanding environments. researchgate.net

Design and Synthesis of Semicrystalline Thermoplastics

The development of melt-processable semicrystalline thermoplastics is a significant challenge in polymer science, as these materials must balance high thermal stability with the ability to be shaped from a molten state. The diamine monomer derived from Benzene, 1,3-bis(4-nitrophenoxy)- plays a key role in addressing this challenge.

A series of semicrystalline polyimides have been synthesized using 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and various diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER). specialchem.com The polyimide derived from the HQDPA/TPER combination, designated PI-1, demonstrates the successful design of a semicrystalline thermoplastic with desirable properties. specialchem.com The flexible ether linkages in TPER improve the mobility of the molecular chains, which facilitates melt crystallization and lowers both melting points and melt viscosities to levels suitable for processing. specialchem.com

Differential Scanning Calorimetry (DSC) studies of these polymers reveal their complex thermal behavior. The PI-1 polyimide, for example, exhibits a glass transition temperature (Tg) at 190 °C and, notably, double melting temperatures (Tm) at 331 °C and 350 °C. specialchem.com This behavior is indicative of a sophisticated crystalline structure. These polyimides also maintain excellent thermo-oxidative stability, with a 5% weight loss temperature exceeding 500 °C, and possess strong mechanical properties. specialchem.com

| Polymer Code | Diamine Component | Glass Transition Temp. (Tg) | Melting Temps. (Tm) | 5% Weight Loss Temp. |

|---|---|---|---|---|

| PI-1 | TPER | 190 °C | 331 °C, 350 °C | >500 °C |

Melt Processing and Recrystallization Behavior of Polymeric Systems

A critical aspect of thermoplastic polymers is their behavior during melt processing and their ability to recrystallize upon cooling. Polymers that can crystallize quickly and efficiently from the melt are highly desirable for industrial manufacturing processes.

The polyimide system based on HQDPA and TPER (PI-1) shows outstanding melt flowability, with a viscosity below 300 Pa·s around 370 °C, making it highly suitable for melt processing techniques. specialchem.com Furthermore, this polyimide demonstrates significant recrystallization ability from the melt, a trait not always present in high-performance polyimides which can often become amorphous after being melted. specialchem.com Isothermal crystallization kinetics studies have confirmed a high crystallization rate for the TPER-based polyimide. specialchem.com This rapid crystallization is crucial for achieving the desired mechanical and chemical resistance properties in the final manufactured part. The ability to control and predict this recrystallization behavior is essential for optimizing processing cycles and ensuring consistent product quality.

Development of Novel Thermoset Resin Systems for Fiber-Reinforced Composites

While much of the research focuses on thermoplastic systems, aromatic diamines derived from phenoxy-benzene structures are also valuable components in thermosetting resins. Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network, making them ideal as the matrix material in high-strength fiber-reinforced composites.

The amine functional groups of molecules like 1,3-bis(aminophenoxy)benzene can react with other monomers, such as epoxides or isocyanates, to build this cross-linked network. The closely related isomer, 1,3-bis(3-aminophenoxy)benzene (B75826) (APB), is commercially available as a raw material specifically for thermosetting resins. specialchem.com Its use imparts excellent heat resistance, strong adhesive properties, and flexibility to the cured resin system. specialchem.com These characteristics are highly sought after in applications like aerospace components and industrial adhesives, where the resin must bind strongly to reinforcing fibers (such as carbon or glass) and withstand extreme temperatures and mechanical stress. The incorporation of these flexible ether-linked diamines can enhance the toughness of the thermoset, mitigating the brittleness often associated with highly cross-linked polymers. mdpi.com

Organic Electronics and Optoelectronic Materials

The structural features of 1,3-bis(4-aminophenoxy)benzene—namely its aromatic rings and flexible ether linkages—are theoretically advantageous for applications in organic electronics. These features can influence charge transport and morphology in thin films.

Integration into Conducting Polymers and Organic Photovoltaics

While the monomer derived from Benzene, 1,3-bis(4-nitrophenoxy)- is extensively used in high-performance structural polymers like polyimides and aramids, its specific integration into conducting polymers or the active layers of organic photovoltaic devices is not widely documented in current research. The synthesis of novel aramid copolymers with enhanced solubility for processing into thin films has been demonstrated, which is a step toward applications in flexible electronics and functional coatings. mdpi.comnih.gov However, direct research focusing on its role in charge-carrying or photoactive materials remains a developing area. The potential exists, but further investigation is needed to explore its utility in these specific optoelectronic applications.

Exploration of Electronic Properties for Device Applications

The electronic characteristics of Benzene, 1,3-bis(4-nitrophenoxy)- make it a compound of interest for applications in materials science and organic electronics. cymitquimica.com The presence of electron-withdrawing nitro groups and multiple aromatic rings gives rise to specific electronic properties that are being explored for use in various devices. cymitquimica.com

The core structure of this compound, with its interconnected phenyl rings, provides a pathway for electron delocalization, a fundamental property for organic electronic materials. The nitro groups, being strong electron-withdrawing groups, significantly influence the electronic landscape of the molecule. cymitquimica.com This electronic structure suggests potential applications in organic semiconductors, where the ability to transport charge is paramount.

Research into related compounds, such as bis(triphenylamine)benzodifuran chromophores, highlights the importance of molecular design in achieving desirable electronic properties for organic light-emitting diodes (OLEDs). nih.gov The strategic placement of electron-donating and electron-withdrawing groups in these systems allows for the tuning of their redox and photophysical properties. nih.gov While direct data on the performance of Benzene, 1,3-bis(4-nitrophenoxy)- in electronic devices is limited in the provided search results, its structural motifs are analogous to those found in materials developed for such applications.

The following table summarizes the key structural features of Benzene, 1,3-bis(4-nitrophenoxy)- and their implications for its electronic properties:

| Structural Feature | Electronic Influence | Potential Application Area |

| Central Benzene Ring | Provides a conjugated π-system for charge delocalization. | Organic Semiconductors |

| Two 4-Nitrophenoxy Groups | Strong electron-withdrawing nature modifies the electronic energy levels. | Electron Transport Layers |

| Ether Linkages | Introduce flexibility and influence molecular packing. | Printable Electronics |

| Multiple Aromatic Rings | Contribute to thermal stability and potential for π-π stacking. cymitquimica.com | Stable Organic Electronic Devices |

Further research is necessary to fully elucidate the specific electronic device applications of Benzene, 1,3-bis(4-nitrophenoxy)-. However, its inherent electronic properties, stemming from its well-defined chemical structure, position it as a promising candidate for investigation in the field of organic electronics.

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Benzene, 1,3-bis(4-nitrophenoxy)- serves as a valuable synthetic intermediate in the creation of more complex organic molecules. Its structure contains reactive sites that can be chemically modified, allowing it to be a precursor for a variety of derivatives.

Intermediate in the Production of Dyes and Pigments

The chemical architecture of Benzene, 1,3-bis(4-nitrophenoxy)- makes it a suitable precursor in the synthesis of dyes and pigments. cymitquimica.com The nitro groups present in the molecule are key functional groups that can be chemically transformed, typically through reduction, into amino groups. These amino groups are then reactive towards diazotization and coupling reactions, which are fundamental steps in the production of azo dyes. irjet.netresearchgate.net Azo dyes represent a major class of commercial colorants used in various industries, including textiles. irjet.netplantarchives.org

The general synthetic route from a nitro-substituted aromatic compound to an azo dye involves the following key transformations:

Reduction of Nitro Groups: The nitro groups (-NO₂) on the benzene rings are reduced to primary amino groups (-NH₂).

Diazotization: The newly formed amino groups are treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺).

Coupling Reaction: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye molecule, characterized by the presence of one or more azo groups (-N=N-). irjet.net

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are non-covalent, leading to the formation of organized structures. Benzene, 1,3-bis(4-nitrophenoxy)- and related compounds are of interest in this area due to their potential to participate in various non-covalent interactions.

Formation of Coordination Polymers and Metal-Organic Frameworks with Related Ligands

While direct evidence of Benzene, 1,3-bis(4-nitrophenoxy)- being used as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) is not present in the search results, the structural motifs it contains are highly relevant to this field. Ligands based on phenylene and bis(triazole) units have been successfully employed to create coordination polymers with various metal ions like Co(II), Cu(II), Zn(II), and Ni(II). nih.govnih.gov For instance, the reaction of metal nitrates with benzene-1,3,5-tricarboxylic acid and 1,2-bis(1,2,4-triazol-4-yl)ethane has yielded mixed-ligand MOFs. nih.gov

Exploration of π-π Stacking and Other Non-Covalent Interactions in Designed Assemblies

The aromatic rings within Benzene, 1,3-bis(4-nitrophenoxy)- are capable of participating in π-π stacking interactions. cymitquimica.com These non-covalent interactions, where the π-orbitals of adjacent aromatic rings overlap, play a crucial role in the self-assembly of molecules in the solid state and in solution. nih.gov The arrangement of molecules in a crystal lattice is often influenced by these weak but significant forces.

In addition to π-π stacking, the presence of nitro groups introduces the possibility of other non-covalent interactions, such as nitro-π interactions. These interactions, where the electron-deficient nitro group interacts with an electron-rich π-system, can also contribute to the stability of supramolecular assemblies. researchgate.netresearchgate.net The interplay of these different non-covalent forces can be harnessed to design and construct complex, well-defined molecular architectures.

The study of these interactions is fundamental to understanding and controlling the packing of molecules, which in turn affects the material's bulk properties, such as its electronic and optical characteristics. rsc.org For example, the emission properties of some cadmium-based MOFs have been shown to be dependent on the presence or absence of π-π stacking interactions between the aromatic linkers. rsc.org

Design of Redox-Active Sites and Cation Sensors Utilizing Related Structures

The design of molecules capable of acting as sensors for specific ions is an active area of research. While Benzene, 1,3-bis(4-nitrophenoxy)- itself is not presented as a sensor, its structural components are found in molecules designed for this purpose. For instance, related structures incorporating urea (B33335) derivatives with nitrophenyl groups have been studied as anion receptors. researchgate.net

The general principle behind a chemical sensor is that the host molecule undergoes a measurable change in one of its properties, such as fluorescence or color, upon binding to a specific guest species, like a cation. The design of such sensors often involves a receptor unit that selectively binds the target ion and a signaling unit that reports this binding event.

Structures related to Benzene, 1,3-bis(4-nitrophenoxy)- could be functionalized to create selective cation sensors. For example, the ether linkages could be replaced with or appended to groups that have a high affinity for certain metal ions. The nitrophenyl groups could potentially act as signaling units, as their electronic properties are sensitive to changes in their chemical environment. The development of such sensors is important for applications in environmental monitoring and biological analysis.

Analytical Chemistry Applications

In the realm of analytical chemistry, the utility of a compound is determined by its purity, stability, and specific reactivity. "Benzene, 1,3-bis(4-nitrophenoxy)-" possesses characteristics that lend it to potential applications as an analytical standard and, theoretically, in derivatization reactions for chromatographic separations.

Use as Analytical Standards and Reference Materials

"Benzene, 1,3-bis(4-nitrophenoxy)-" is available commercially as a chemical for research and development purposes. sielc.com In this capacity, it can serve as an analytical standard for qualitative identification or as a starting material for the synthesis of other compounds. For it to be effectively used as a reference material in quantitative analysis, its purity must be rigorously established and certified.

Commercial suppliers offer this compound, though it is often provided for early discovery research with the explicit understanding that the end-user is responsible for confirming its identity and purity for their specific application. sielc.com While not typically supplied as a certified reference material with extensive analytical data, its availability allows laboratories to procure and characterize it for use as an in-house or working standard. Such a standard is crucial for method development and validation in chromatographic techniques, ensuring the accuracy and reproducibility of analytical results.

Below is a table summarizing the key properties of "Benzene, 1,3-bis(4-nitrophenoxy)-", which are essential for its use as an analytical standard.

| Property | Value |

| CAS Number | 13118-94-0 |

| Molecular Formula | C₁₈H₁₂N₂O₆ |

| Molecular Weight | 352.30 g/mol |

| Appearance | (Not specified in search results) |

| Purity | User-defined for specific applications |

This data is compiled from commercially available product information. sielc.com

Chiral Derivatizing Agents for Enantioseparation in Chromatographic Techniques

Chiral derivatizing agents (CDAs) are instrumental in the separation of enantiomers, which are chiral molecules that are mirror images of each other. In chromatography, CDAs are employed to react with a racemic mixture of enantiomers to form diastereomers. These newly formed diastereomers have distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase. wikipedia.org

The molecular structure of "Benzene, 1,3-bis(4-nitrophenoxy)-" contains nitro groups, which are electron-withdrawing, and ether linkages. While these features can be found in various chemical reagents, there is currently no specific information available in the scientific literature detailing the application of "Benzene, 1,3-bis(4-nitrophenoxy)-" as a chiral derivatizing agent for enantioseparation in chromatographic techniques. The compound itself is achiral and would require modification to be used as a chiral derivatizing agent.

Future Research Directions and Unexplored Avenues for Benzene, 1,3 Bis 4 Nitrophenoxy

Development of Novel Synthetic Strategies for Structural Diversification and Complex Architectures

While the core structure of Benzene (B151609), 1,3-bis(4-nitrophenoxy)- is accessible, future work must focus on more sophisticated and efficient synthetic methodologies to generate a library of analogues with diverse functionalities. The development of novel strategies will be crucial for systematically studying structure-property relationships.

Key research avenues include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could enable the rapid assembly of complex derivatives. mdpi.com For instance, a strategy similar to the Biginelli reaction, which combines aldehydes, ketones, and urea (B33335) to create complex heterocyclic systems, could be adapted to build upon the Benzene, 1,3-bis(4-nitrophenoxy)- scaffold. mdpi.com This approach offers higher efficiency and structural complexity in a single step. mdpi.com

Post-Synthesis Modification: A significant area for exploration is the chemical transformation of the nitro groups. The electron-withdrawing nitro groups can be reduced to amines, which then serve as versatile handles for further functionalization. researchgate.net These amino-derivatives could be acylated or used in condensation reactions to attach new moieties, leading to complex molecules with tailored properties. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination on halogenated versions of the core structure would allow for the introduction of a wide array of substituents (aryl, alkyl, amino groups) at specific positions on the benzene rings.

Synthesis of Asymmetric Analogues: Developing synthetic routes to produce asymmetric analogues, where the two phenoxy groups bear different substituents (e.g., a nitro group on one and a different functional group on the other), would unlock access to materials with directional properties, such as dipolar chromophores for nonlinear optics.

Table 1: Potential Synthetic Strategies and Their Impact

| Synthetic Strategy | Target Architectures | Potential Advantages |

|---|---|---|

| Multicomponent Reactions | Complex, heterocyclic derivatives | High atom economy, operational simplicity, rapid access to diverse libraries. mdpi.com |

| Reduction of Nitro Groups | Amino-functionalized analogues | Versatile synthetic handles for further modification. researchgate.net |

| Cross-Coupling Reactions | Analogues with diverse aryl/alkyl substituents | Precise control over substitution pattern and electronic properties. |

| Asymmetric Synthesis | Dipolar and non-centrosymmetric molecules | Access to materials with directional properties for applications like NLO. |

Advanced Computational Studies for Predictive Material Design and Property Tuning

Computational chemistry offers a powerful toolkit for predicting the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts and accelerating the discovery of new materials. Advanced computational studies on Benzene, 1,3-bis(4-nitrophenoxy)- and its virtual library of derivatives are a critical next step.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the geometric and electronic structures of novel analogues. mdpi.com By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can estimate the HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and optical properties. mdpi.com For example, a study on a related dinitrophenyl compound used DFT to calculate a HOMO-LUMO gap of 4.0 eV, indicating its electronic characteristics. mdpi.com

Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the UV-visible absorption spectra of designed molecules, allowing for the in-silico screening of candidates for specific optical applications. mdpi.com This method can identify promising structures for dyes, sensors, or optical filters.

Nonlinear Optical (NLO) Property Prediction: The presence of electron-withdrawing nitro groups suggests potential for NLO activity. mdpi.com Computational methods can calculate the molecular polarizability (αo) and first hyperpolarizability (βo) to predict the NLO response of new derivatives. This allows for the rational design of molecules with enhanced NLO properties for applications in photonics and optical communications. mdpi.com

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions within the crystal structure of new analogues. mdpi.com By mapping interactions like C-H···O hydrogen bonds, which are known to exist in related structures, researchers can predict crystal packing and understand how molecular modifications will influence solid-state properties. mdpi.comnih.gov

Table 2: Computational Tools for Predictive Design

| Computational Method | Predicted Properties | Relevance to Material Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, charge distribution. mdpi.com | Predicts molecular stability, reactivity, and fundamental electronic properties. mdpi.com |